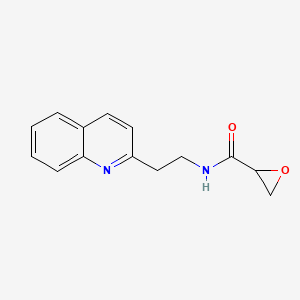
N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide, also known as Q-VD-Oph, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a potent inhibitor of caspase activity, which plays a crucial role in programmed cell death or apoptosis. Q-VD-Oph has been extensively studied for its ability to modulate caspase activity, making it a promising candidate for therapeutic interventions in various diseases.
Mécanisme D'action
N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide is a potent inhibitor of caspase activity, which plays a crucial role in programmed cell death or apoptosis. Caspases are a family of cysteine proteases that are activated in response to various stimuli, such as DNA damage or oxidative stress. Once activated, caspases cleave specific substrates, leading to apoptosis. N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide inhibits caspase activity by binding to the active site of the enzyme, preventing substrate cleavage and subsequent apoptosis.
Biochemical and Physiological Effects:
N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide can inhibit caspase activity in a dose-dependent manner, with minimal toxicity to cells. N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in response to lipopolysaccharide stimulation. In vivo studies have demonstrated that N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide can protect neurons from apoptosis in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide is its potent inhibition of caspase activity, making it a useful tool for studying the role of caspases in various biological processes. N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide is its lack of selectivity for specific caspases, which may limit its use in certain experiments. Additionally, N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has been shown to have off-target effects on other enzymes, such as cathepsin B, which may complicate data interpretation.
Orientations Futures
There are several future directions for research involving N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide. One potential avenue is the development of more selective caspase inhibitors, which may have fewer off-target effects and greater therapeutic potential. Another direction is the investigation of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide in combination with other therapies, such as chemotherapy or radiation, to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanisms of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide's anti-inflammatory effects and its potential applications in inflammatory diseases. Overall, N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has significant potential for further research and development in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide involves the reaction of 2-quinolinecarboxaldehyde and N-(2-bromoethyl)oxirane-2-carboxamide in the presence of a base catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide as a white solid. The purity of the synthesized compound is typically determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has been shown to inhibit tumor growth by preventing apoptosis of cancer cells. In neurodegenerative diseases, such as Alzheimer's and Parkinson's, N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has been shown to protect neurons from apoptosis, potentially slowing the progression of these diseases. In inflammation, N-(2-Quinolin-2-ylethyl)oxirane-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, making it a potential therapeutic option for inflammatory diseases.
Propriétés
IUPAC Name |
N-(2-quinolin-2-ylethyl)oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(13-9-18-13)15-8-7-11-6-5-10-3-1-2-4-12(10)16-11/h1-6,13H,7-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBSFKOBUVXBJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCCC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2780414.png)

![5-cyano-N-[(dimethylamino)methylene]-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B2780416.png)
![N-cyclopentyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2780417.png)
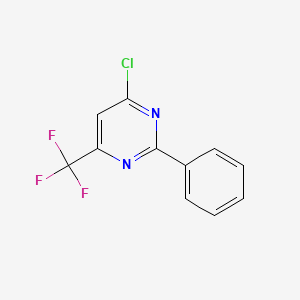
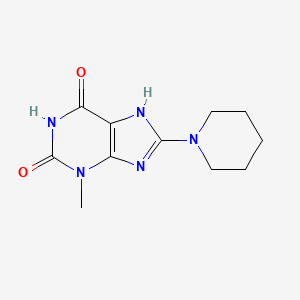
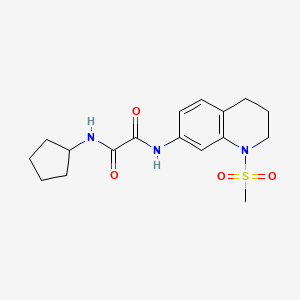

![(Z)-5-chloro-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2780425.png)
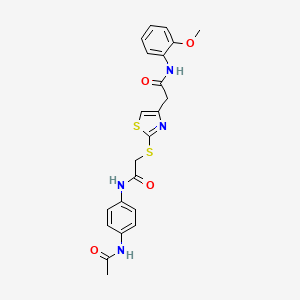
![N-[1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]but-2-ynamide](/img/structure/B2780429.png)
![1-(2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxamide](/img/structure/B2780432.png)
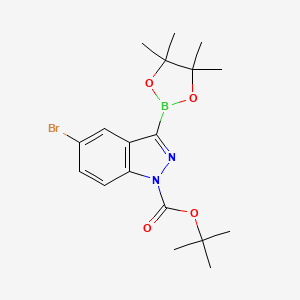
![2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2780434.png)